molecular formula C8H11NO2 B14689093 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 32394-22-2

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene

Cat. No.: B14689093
CAS No.: 32394-22-2
M. Wt: 153.18 g/mol
InChI Key: MMRAGIRATONQTI-KAVNDROISA-N
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Description

5-Methyl-5-nitrobicyclo[221]hept-2-ene is a bicyclic compound with the molecular formula C7H9NO2 It is a derivative of norbornene, featuring a nitro group and a methyl group attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene typically involves the nitration of 5-methylbicyclo[2.2.1]hept-2-ene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced into the bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitro and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with the nitro group reduced to an amino group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylbicyclo[2.2.1]hept-2-ene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobicyclo[2.2.1]hept-2-ene: Lacks the methyl group, which can influence its chemical and biological properties.

    Bicyclo[2.2.1]hept-2-ene: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.

Uniqueness

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene is unique due to the presence of both a nitro and a methyl group on the bicyclic structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

32394-22-2

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(5R)-5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H11NO2/c1-8(9(10)11)5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3/t6?,7?,8-/m1/s1

InChI Key

MMRAGIRATONQTI-KAVNDROISA-N

Isomeric SMILES

C[C@]1(CC2CC1C=C2)[N+](=O)[O-]

Canonical SMILES

CC1(CC2CC1C=C2)[N+](=O)[O-]

Origin of Product

United States

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